2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists often face permeability liabilities in kinase inhibitor programs when using non-fluorinated benzothiazole scaffolds. This 5-CF3-substituted building block delivers a +1.0 logP advantage, directly addressing cellular penetration challenges. Its single rotatable bond minimizes conformational entropy, sharpening SAR interpretation in FBDD campaigns. - 95% purity with a predicted pKa of 9.17, enabling controlled protonation for receptor modulator design. - The electron-withdrawing CF3 group enhances metabolic stability and tunes electrophilicity for covalent warhead attachment. - Only 1 rotatable bond ensures rigid, binding-competent conformations for fragment-based screening libraries.

Molecular Formula C12H11F3N2S
Molecular Weight 272.29 g/mol
Cat. No. B13246798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole
Molecular FormulaC12H11F3N2S
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
InChIInChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(5-8)17-11(18-10)7-3-4-16-6-7/h1-2,5,7,16H,3-4,6H2
InChIKeyIGPXHZDLMKBWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole: Physicochemical Identity


2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS 1405188-02-4) is a heterocyclic building block comprising a benzothiazole core bearing a pyrrolidin-3-yl substituent at the 2‑position and a trifluoromethyl group at the 5‑position [1]. With a molecular formula of C₁₂H₁₁F₃N₂S and a molecular weight of 272.29 g·mol⁻¹, the compound presents a basic secondary amine (predicted pKa 9.17±0.10) and a pronounced electron‑withdrawing environment conferred by the –CF₃ group [2]. It is supplied primarily as a synthetic intermediate for kinase inhibitors, receptor modulators, and other pharmacologically active molecules [3].

1
Synthetic building block for kinase inhibitor and receptor modulator cores
5-CF₃ benzothiazole with pyrrolidine handle
2
Enhanced lipophilicity and metabolic stability vs. des‑CF₃ analog
Supports permeability-sensitive lead series
3
Conformationally restricted fragment with 1 rotatable bond
May improve ligand efficiency in FBDD

Irreplaceability vs. Common In-Class Analogs


Substituting the 5‑CF₃ benzothiazole with a des‑fluoro or alternative heterocyclic analog introduces measurable penalties in lipophilicity, amine basicity, and metabolic stability that directly impact downstream synthetic utility and pharmacological behaviour. Replacing the pyrrolidine ring with a piperidine or altering the linkage position changes the spatial orientation of the basic amine, affecting both salt formation and target engagement [1]. The quantitative shifts in logP and pKa documented below demonstrate that even structurally close analogs do not preserve the same physicochemical profile, making generic interchange unreliable without re‑optimisation of subsequent synthetic steps or biological assays [2].

5‑CF₃ vs. H/Cl/CH₃
Target
Lipophilicity ~3.1 logP; metabolic block from –CF₃
Analog
Lipophilicity ~2.1 logP; faster oxidative metabolism possible
Pyrrolidine vs. piperidine
Target
pKa ~9.2; spatial orientation of basic amine fixed
Analog
pKa ~10‑11; amine vector may alter target engagement
Direct vs. methylene‑linker
Target
1 rotatable bond; higher rigidity
Analog
2 rotatable bonds; increased entropy penalty

Quantitative Differentiation from Closest Analogs


Lipophilicity Gain vs. Des-CF₃ Analog

The 5‑CF₃ group raises the predicted XLogP3‑AA from ∼2.1 for 2‑(pyrrolidin‑3‑yl)‑1,3‑benzothiazole to 3.1 for the target compound, as computed by PubChem [1]. This one‑log‑unit increase reflects substantially higher membrane permeability potential and hydrophobic surface area [2].

Lipophilicity gain
Cross-study comparable
XLogP3: 3.1 (target) vs. ~2.1 (des‑CF₃ analog)
Δ logP = +1.0
Reported lipophilicity context supports permeability-driven design
In silico prediction; PubChem algorithm
Lipophilicity Drug design Physicochemical profiling

Amine Basicity Shift in Benzothiazole Environment

The predicted pKa of the pyrrolidine NH in 2‑(pyrrolidin‑3‑yl)‑5‑(trifluoromethyl)‑1,3‑benzothiazole is 9.17±0.10, as reported by Kuujia [1]. By comparison, an unsubstituted pyrrolidine has a pKa of ~11.3, and a typical 2‑(pyrrolidin‑3‑yl)‑benzothiazole without the 5‑CF₃ group is expected to exhibit a pKa of approximately 10.0–10.5 due to reduced electron‑withdrawing effects. The electron‑withdrawing –CF₃ group thus depresses basicity by roughly one pKa unit, changing the protonation state at physiological pH and altering the compound's suitability for salt formation or acid‑base extraction protocols.

Amine basicity shift
Class-level inference
Predicted pKa 9.17 ± 0.10
vs. ~11.3 (pyrrolidine) or ~10.0‑10.5 (des‑CF₃ analog)
Lower protonation at pH 7.4 may affect salt formation and formulation
In silico estimate; requires experimental confirmation
Basicity Salt formation Reactivity

Expanded Hydrogen-Bond Acceptor Capacity

The target compound possesses 6 hydrogen‑bond acceptors (three F atoms, one thiazole N, one thiazole S, and one pyrrolidine N), compared with 3 acceptors for 2‑(pyrrolidin‑3‑yl)‑1,3‑benzothiazole [1]. This increase directly expands the compound’s capacity for directional intermolecular interactions, which can be decisive in target binding and crystal packing [2].

H‑bond acceptor count
Cross-study comparable
6 acceptors (target) vs. 3 (des‑CF₃ analog)
+3 acceptors
Expanded interaction capacity relevant for structure‑based design
PubChem computed descriptors
Pharmacophore modeling Molecular recognition Crystal engineering

Balanced Topological Polar Surface Area

The TPSA of 2‑(pyrrolidin‑3‑yl)‑5‑(trifluoromethyl)‑1,3‑benzothiazole is 53.2 Ų [1]. This value places the compound within the favourable window for both oral absorption and blood‑brain barrier penetration (typically TPSA < 60–70 Ų for CNS drugs), while still providing sufficient polarity for aqueous solubility. The non‑fluorinated analog 2‑(pyrrolidin‑3‑yl)‑1,3‑benzothiazole exhibits a TPSA of approximately 41 Ų (estimated from subtractions of CF₃ group contributions), indicating that the target compound retains a permeability‑friendly profile while offering additional polar interaction capacity.

TPSA balance
Cross-study comparable
TPSA 53.2 Ų (target)
vs. ~41 Ų (des‑CF₃ analog)
Remains within permeability‑friendly window; may support CNS‑oriented research
Estimated comparator; PubChem Cactvs
ADME CNS drug design Physicochemical property optimization

Conformational Restriction vs. Methylene-Linked Analogs

The target compound contains only 1 rotatable bond (the pyrrolidine‑benzothiazole linkage) [1]. This is identical to the des‑CF₃ analog but contrasts with 2‑(pyrrolidin‑2‑ylmethyl)‑5‑(trifluoromethyl)‑1,3‑benzothiazole (CAS 1304834‑86‑3), which has 2 rotatable bonds due to the methylene spacer . The lower rotatable bond count reduces the entropic penalty upon binding, potentially improving binding affinity.

Conformational restriction
Cross-study comparable
1 rotatable bond (target)
vs. 2 rotatable bonds (methylene‑linked analog)
Reported rigidity may reduce entropic penalty in binding
PubChem Cactvs; ChemSrc data
Conformational analysis Ligand efficiency Synthetic accessibility

Metabolic Stability from Trifluoromethyl Substitution

The trifluoromethyl group is a well‑established metabolic blocking group. The C–F bond dissociation energy (~485 kJ·mol⁻¹) renders the –CF₃ group highly resistant to oxidative metabolism [1]. In comparative studies of benzothiazole series, replacement of –CH₃ or –Cl with –CF₃ consistently improves microsomal half‑life by 2‑ to 5‑fold, though direct data on this specific compound are not available [2].

Metabolic stability
Class-level inference
CF₃ group associated with 2‑5× longer in vitro half‑life (benzothiazole series)
Class‑level SAR; supports expectation of enhanced stability for research probes
Literature meta‑analysis; direct data not available
Metabolic stability Oxidative metabolism Fluorine chemistry

High-Value Application Scenarios


Kinase Inhibitor Scaffolds Needing Enhanced Permeability

The +1.0 logP advantage over the non‑fluorinated analog makes this compound the preferred starting material for kinase inhibitor programmes where cellular permeability is a known liability. The 5‑CF₃ group provides a hydrophobic anchor that can occupy lipophilic pockets in ATP‑binding sites while the pyrrolidine NH serves as a handle for diverse functionalisation. The balanced TPSA of 53.2 Ų keeps the molecule within CNS‑drug space if required [1].

Fragment-Based Discovery with Conformational Restriction

With only 1 rotatable bond, this compound exhibits lower conformational entropy than methylene‑linked benzothiazole‑pyrrolidine fragments (2 rotatable bonds). This rigidity can translate into improved binding thermodynamics and clearer SAR interpretation in FBDD campaigns. The 6 hydrogen‑bond acceptors expand the potential for fragment linking strategies [1].

Receptor Modulator Synthesis with Controlled Basicity

The predicted pKa of 9.17 enables controlled protonation at physiological pH, which is critical for receptor modulators that require a specific ionization state for binding. The lower basicity relative to non‑fluorinated pyrrolidinyl‑benzothiazoles reduces the fraction of protonated species at pH 7.4, potentially improving CNS exposure while maintaining the ability to form crystalline salts under acidic conditions [1].

Covalent Inhibitor Design with Tuned Core Electrophilicity

The electron‑withdrawing trifluoromethyl group enhances the electrophilicity of the benzothiazole ring, making it a suitable scaffold for covalent inhibitor design where the warhead reactivity must be tuned. The pyrrolidine NH can be functionalised with acrylamide or chloroacetamide warheads, and the 5‑CF₃ group ensures the core remains metabolically stable during prolonged target engagement [1].

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis – permeability optimization
Lipophilicity gain context
Verify logP and cellular permeability in kinase series
Fragment‑based discovery with conformational control
Low rotatable bond count
Confirm binding thermodynamics and SAR clarity
Receptor modulator synthesis – controlled ionization
pKa ~9.2 amine basicity
Assess protonation state at physiological pH for CNS exposure
Covalent inhibitor design – tuned core electrophilicity
Electron‑withdrawing CF₃ effect
Validate warhead reactivity and metabolic stability of the scaffold
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